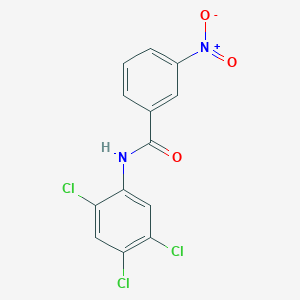

![molecular formula C20H26N4O3 B5503968 4-[(3-异丁基-1-甲基-1H-吡唑-5-基)羰基]-1-(2-甲氧基苯基)-2-哌嗪酮](/img/structure/B5503968.png)

4-[(3-异丁基-1-甲基-1H-吡唑-5-基)羰基]-1-(2-甲氧基苯基)-2-哌嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, due to its structural features, appears to belong to a class of chemicals that might exhibit significant biological activity, given the presence of pyrazole and piperazinone moieties. These features are commonly explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including cyclocondensation, N-alkylation, and amide formation processes. For instance, the synthesis of related piperazine derivatives has been reported through the cyclocondensation reaction of chloroacetamide derivatives with specific reagents under controlled conditions (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The crystal structure might reveal significant insights into the conformation and spatial arrangement of the molecule, which are crucial for understanding its reactivity and interactions (Zhang et al., 2007).

Chemical Reactions and Properties

Compounds with a pyrazole core linked to a piperazine ring can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their chemical properties are influenced by the electronic distribution within the molecule, especially around the amide and heteroaryl regions, affecting their reactivity and interaction with biological targets (Orjales et al., 1995).

科学研究应用

合成和药用化学应用

该化合物与设计用于治疗目的的分子具有相似的结构,例如强效 PPARpan 激动剂和选择性 σ1 受体拮抗剂。这些研究强调了结构修饰在提高生物活性化合物功效和选择性中的重要性。例如,Jiasheng Guo 等人描述了 PPARpan 激动剂的高效合成,展示了类似化合物在治疗应用中的潜力 (Guo et al., 2006)。类似地,J. Díaz 等人报道了 σ1 受体拮抗剂的合成和药理活性,突出了该化合物在疼痛管理中的潜力 (Díaz et al., 2020)。

抗菌和抗病毒活性

含有哌嗪和吡唑部分的化合物已被研究其抗菌和抗病毒活性。H. Bektaş 等人合成了新的 1,2,4-三唑衍生物并评估了它们的抗菌活性,表明结构相关的化合物可以作为开发新的抗菌剂的先导 (Bektaş et al., 2010)。此外,Romero 等人探索了双(杂芳基)哌嗪作为非核苷 HIV-1 逆转录酶抑制剂,表明此类化合物在抗病毒治疗中的潜力 (Romero et al., 1994)。

生物膜和酶抑制

Ahmed E. M. Mekky 和 S. Sanad 报道了合成了具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,因为它们具有有效的细菌生物膜和 MurB 酶抑制活性。这强调了结构相似的化合物在通过生物膜破坏和酶抑制解决细菌耐药性中的作用 (Mekky & Sanad, 2020)。

抗惊厥和 CNS 活性

对含有哌嗪和吡唑成分的化合物的研究扩展到中枢神经系统 (CNS) 疾病,包括癫痫和焦虑。M. Aytemi̇r 等人对曲酸衍生物进行了合成和活性研究,确定了具有潜在抗惊厥活性的化合物 (Aytemi̇r et al., 2010)。这表明具有相似结构的化合物可能在 CNS 药物开发中具有应用。

作用机制

未来方向

属性

IUPAC Name |

1-(2-methoxyphenyl)-4-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-14(2)11-15-12-17(22(3)21-15)20(26)23-9-10-24(19(25)13-23)16-7-5-6-8-18(16)27-4/h5-8,12,14H,9-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNSXYGEGQWFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)

![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)

![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)